3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in various studies. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported a novel, metal-free process for the challenging synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the molecular formula of 1-(3-Methyl-1H-pyrazol-4-yl)ethanone is reported as C6H8N2O with an average mass of 124.141 Da .Chemical Reactions Analysis
While specific chemical reactions involving “3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid” are not available, related compounds have been studied. For instance, a catalytic protodeboronation of pinacol boronic esters was reported, which allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 1-(3-Methyl-1H-pyrazol-4-yl)ethanone is a solid with an unremarkable aroma . Another compound, 3-(3-METHYL-1H-PYRAZOL-5-YL)PROPANOIC ACID (MPP), is also a solid with a molecular weight of 159.13 g/mol .Scientific Research Applications
Synthesis Techniques and Derivatives Formation
Pyrazole derivatives are synthesized through various methods, showcasing the chemical versatility of the compound. For instance, novel pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives were crafted using 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-1H-pyrazole-4-carbonitrile and different reactive agents, including succinic anhydride, acetic anhydride, and formic acid—formamide mixture, among others, under specific conditions (Harb, Abbas, & Mostafa, 2005). The synthesis of 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and its structural analogues demonstrated regiospecificity, and the structures were elucidated using single-crystal X-ray analysis due to the complexity of identifying regioisomers through spectroscopic techniques alone (Kumarasinghe, Hruby, & Nichol, 2009).
Application in Heterocyclic Synthesis
The diversity of pyrazole derivatives is further highlighted in heterocyclic synthesis. Various halomethyleniminium salts were synthesized as novel Vilsmeier agents from formamide or N-methylformamide with POCl3. These agents were used to convert N-1-substituted-aminopyrazoles into corresponding pyrazolo[3,4-d]pyrimidine, N-(1H-pyrazol-5-yl)formamide, or N-(1H-pyrazol-5-yl)formamidine, showing a range of potential applications in pharmaceuticals and agrochemicals (Chang, Tsai, Huang, Lin, Wang, Wu, & Wong, 2013).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets in a way that leads to their antileishmanial and antimalarial activities
Biochemical Pathways
Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound likely affects the biochemical pathways related to these diseases.
Result of Action
It is known that pyrazole derivatives have potent antileishmanial and antimalarial activities , suggesting that this compound likely has significant effects at the molecular and cellular levels.
Action Environment
This compound represents a promising area of study given its potential antileishmanial and antimalarial activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-methyl-N-(1-methylpyrazole-4-carbonyl)anilino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-5-3-4-6-13(11)18(8-7-14(19)20)15(21)12-9-16-17(2)10-12/h3-6,9-10H,7-8H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCFHSQYOGBSCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CCC(=O)O)C(=O)C2=CN(N=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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